molecular formula C19H26N6O B5548550 5-异丁基-1'-(吡嗪-2-基羰基)-1,5,6,7-四氢螺[咪唑并[4,5-c]吡啶-4,4'-哌啶]

5-异丁基-1'-(吡嗪-2-基羰基)-1,5,6,7-四氢螺[咪唑并[4,5-c]吡啶-4,4'-哌啶]

货号 B5548550
分子量: 354.4 g/mol
InChI 键: NWMJFQZXBPSRSN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "5-isobutyl-1'-(pyrazin-2-ylcarbonyl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]" is a synthetic molecule of interest in various chemical and pharmaceutical studies. It belongs to a class of compounds known for their complex molecular structure and potential biological activities.

Synthesis Analysis

The synthesis of related spiro compounds often involves multi-component condensation reactions. For example, the one-step synthesis of similar substituted spiro compounds has been achieved through three-component condensation, combining elements like piperidinones, pyrazolones, and malononitrile, which could serve as a basis for the synthesis of the target compound (Shestopalov et al., 2002).

Molecular Structure Analysis

The molecular structure of related compounds often features a spiro configuration linking two heterocyclic rings. This structure is significant for its potential pharmacological activities and structural stability. Structural analyses typically involve NMR spectroscopy and X-ray crystallography to determine conformation and configuration details, as seen in similar studies (Whelan et al., 1995).

Chemical Reactions and Properties

Compounds of similar structures participate in various chemical reactions, including electrochemical methods that proceed under milder conditions than their chemically catalyzed counterparts, influencing yield and selectivity (Shestopalov et al., 2003). The spiro configuration impacts the chemical reactivity and interactions of the molecule.

科学研究应用

药理学和生化应用

已经合成了源自类似骨架结构的化合物,如托烷-3-螺-4'(5')-咪唑啉,并研究了它们作为 5-HT3 受体拮抗剂的潜力。这些研究涉及详细的结构和构象分析,包括核磁共振 (NMR) 光谱和 X 射线衍射,以了解它们的结合亲和力和潜在的药理学应用,尤其是在与心血管反应相关的 Bezold-Jarisch 反射等领域 (Whelan 等人,1995 年)

抗癌和抗肿瘤剂

对类似螺环化合物的研究导致了具有显着抗肿瘤和抗癌特性的分子的发现。例如,新型氨基吡啶基/吡嗪基取代的螺[吲哚啉-3,4'-哌啶]-2-酮已被证明具有作为 c-Met/ALK 双重抑制剂的功效,在人胃癌异种移植模型中表现出有效的抗肿瘤活性 (Li 等人,2013 年)

用于疾病治疗的酶抑制

已经探索了螺环化合物的在抑制与疾病途径相关的酶中的作用。例如,已经合成了螺哌啶内酰胺衍生物作为乙酰辅酶 A 羧化酶的抑制剂,乙酰辅酶 A 羧化酶是脂肪酸代谢中的关键酶,突出了治疗代谢性疾病的潜力 (Huard 等人,2012 年)

抗病毒应用

设计和合成工作集中于螺环化合物作为病毒复制的抑制剂,特别是针对丙型肝炎病毒的 NS4B 蛋白。这些研究已经确定了能够抑制基因型 1a 和 1b 复制子的病毒复制的有效化合物,这表明了抗病毒治疗开发的一个有希望的途径 (Tai 等人,2014 年)

属性

IUPAC Name

[5-(2-methylpropyl)spiro[6,7-dihydro-1H-imidazo[4,5-c]pyridine-4,4'-piperidine]-1'-yl]-pyrazin-2-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N6O/c1-14(2)12-25-8-3-15-17(23-13-22-15)19(25)4-9-24(10-5-19)18(26)16-11-20-6-7-21-16/h6-7,11,13-14H,3-5,8-10,12H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWMJFQZXBPSRSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CCC2=C(C13CCN(CC3)C(=O)C4=NC=CN=C4)N=CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Isobutyl-1'-(pyrazin-2-ylcarbonyl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。